molecular formula C13H14N4O2S B2642031 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1351595-45-3

4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2642031
CAS RN: 1351595-45-3
M. Wt: 290.34
InChI Key: RDDMZPAPJCYFQK-UHFFFAOYSA-N
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Description

4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as an anticancer agent. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound acts by inducing apoptosis, a process of programmed cell death, in cancer cells. The compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide exhibits significant cytotoxicity against cancer cell lines. The compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is its relative ease of synthesis, which makes it a suitable compound for laboratory experiments. However, the compound has not been extensively studied in vivo, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. One potential area of research is its use as an anticancer agent, as studies have shown promising results in vitro. Another area of research is its potential use in the treatment of Alzheimer's disease, as the compound has been shown to inhibit the activity of acetylcholinesterase. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves the reaction of 2-aminopyrrole with thiourea to form 2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. The subsequent reaction of this compound with methyl isocyanate and 3-pyrrolidinone yields the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

properties

IUPAC Name

4-methyl-N-(5-oxopyrrolidin-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-11(12(19)16-9-6-10(18)14-7-9)20-13(15-8)17-4-2-3-5-17/h2-5,9H,6-7H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDMZPAPJCYFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC(=O)NC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-oxopyrrolidin-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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